2-iodo-1H-pyrrolo[3,2-b]pyridine
Description
Significance of Pyrrolopyridine Scaffolds in Contemporary Organic and Medicinal Chemistry
The pyrrolopyridine scaffold is a crucial structural motif in the development of new therapeutic agents and functional organic materials. ontosight.aiontosight.ai Its importance stems from its versatile chemical nature and its presence in numerous biologically active molecules.
In medicinal chemistry, pyrrolopyridines are often utilized as bioisosteres of purines and indoles. ethernet.edu.etnih.gov Bioisosteres are substituents or groups with similar physical or chemical properties that impart comparable biological activities to a molecule. The replacement of a carbon atom in the indole (B1671886) ring with a nitrogen atom to form a pyrrolopyridine can significantly alter the molecule's electronic distribution, hydrogen bonding capacity, and metabolic stability, often leading to improved pharmacological profiles.
The pyrrolopyridine nucleus serves as a "privileged scaffold," a molecular framework that is able to bind to multiple biological targets. ontosight.ainih.gov This versatility makes them attractive starting points for the design and synthesis of new drugs. frontiersin.org The development of kinase inhibitors, which are crucial in cancer therapy, has particularly benefited from the use of pyrrolopyridine scaffolds. frontiersin.orgnih.govekb.eg For example, derivatives of pyrrolo[3,2-c]pyridine have shown potential as FMS kinase inhibitors for treating cancer and arthritis. nih.gov
Overview of Halogenated Pyrrolopyridine Derivatives in Synthetic and Mechanistic Research
The introduction of halogen atoms, such as iodine, bromine, or chlorine, onto the pyrrolopyridine scaffold provides a powerful tool for synthetic chemists. smolecule.com Halogenated pyrrolopyridines are key intermediates in a variety of chemical transformations, most notably in cross-coupling reactions. nih.govsmolecule.com These reactions, often catalyzed by transition metals like palladium, allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecules with diverse functionalities. nih.govsmolecule.com The specific position and nature of the halogen atom can influence the reactivity of the pyrrolopyridine, allowing for selective chemical modifications. nih.gov For instance, the difference in reactivity between an iodo and a chloro substituent on a pyrrolopyridine ring can be exploited to achieve chemoselective Suzuki-Miyaura cross-coupling reactions. nih.gov
Research Rationale and Academic Focus on 2-Iodo-1H-pyrrolo[3,2-b]pyridine for Advanced Chemical Transformations
The compound this compound is a subject of academic and industrial research due to the synthetic utility of the carbon-iodine bond. The C-I bond is relatively weak, making the iodine atom an excellent leaving group in nucleophilic substitution and a reactive site for metal-catalyzed cross-coupling reactions. google.com This reactivity is harnessed to introduce a wide range of substituents at the 2-position of the pyrrolopyridine core, facilitating the exploration of structure-activity relationships in drug discovery programs and the development of novel organic materials. For example, 2-iodo-1H-pyrrolo[2,3-b]pyridine has been used as a key intermediate in the synthesis of kinase inhibitors. nih.gov The ability to functionalize the pyrrolopyridine scaffold at specific positions is crucial for fine-tuning the biological activity and physicochemical properties of the resulting molecules.
Interactive Data Table: Properties of this compound
| Property | Value |
| CAS Number | 1227268-72-5 |
| Molecular Formula | C₇H₅IN₂ |
| IUPAC Name | This compound |
| Canonical SMILES | Ic1cc2ncccc2[nH]1 |
| InChI | InChI=1S/C7H5IN2/c8-7-4-6-5(10-7)2-1-3-9-6/h1-4,10H |
| InChI Key | JUJAFTULYLZIPX-UHFFFAOYSA-N |
This data is compiled from public chemical databases. fluorochem.co.uk
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-iodo-1H-pyrrolo[3,2-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IN2/c8-7-4-6-5(10-7)2-1-3-9-6/h1-4,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUJAFTULYLZIPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(N2)I)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901295756 | |
| Record name | 1H-Pyrrolo[3,2-b]pyridine, 2-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901295756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227268-72-5 | |
| Record name | 1H-Pyrrolo[3,2-b]pyridine, 2-iodo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1227268-72-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrrolo[3,2-b]pyridine, 2-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901295756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Derivatization of 2 Iodo 1h Pyrrolo 3,2 B Pyridine Scaffolds
Transition-Metal-Catalyzed Cross-Coupling Reactions
Transition-metal-catalyzed cross-coupling reactions are paramount in modern organic synthesis, and the 2-iodo-1H-pyrrolo[3,2-b]pyridine core readily participates in these transformations. Palladium and copper catalysts are most commonly employed to facilitate the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the C-2 position.
Palladium-Catalyzed Transformations of Iodo-Pyrrolopyridines.bohrium.comnih.gov
Palladium catalysis is a cornerstone for the functionalization of iodo-pyrrolopyridines. The high reactivity of the C-I bond facilitates a range of palladium-mediated cross-coupling reactions, allowing for the introduction of aryl, alkynyl, and vinyl groups, among others.
The Suzuki–Miyaura cross-coupling reaction is a powerful method for forming C-C bonds between organoboron compounds and organic halides. In the context of this compound derivatives, this reaction demonstrates excellent chemoselectivity. For instance, in substrates also containing a chloro-substituent, the Suzuki–Miyaura coupling can be directed to selectively occur at the more reactive C-2 iodo position. bohrium.comnih.gov This chemoselectivity is crucial for multi-step syntheses where sequential functionalization is required. bohrium.comnih.gov
One notable application involves the reaction of 4-chloro-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine with various arylboronic acids. mdpi.com The reaction, catalyzed by a palladium complex such as Pd2(dba)3 in the presence of a base like potassium carbonate, proceeds efficiently to yield the corresponding 2-aryl derivatives. mdpi.com The choice of catalyst and reaction conditions can be tuned to optimize yields and minimize side reactions. ntnu.no
Table 1: Examples of Suzuki-Miyaura Cross-Coupling of this compound Derivatives
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 4-Chloro-2-phenyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine | 77 ntnu.no |
| 2 | 4-Methoxyphenylboronic acid | 4-Chloro-2-(4-methoxyphenyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine | Not specified |
Data sourced from a study on the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines. mdpi.comntnu.no
The Sonogashira coupling reaction, which forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, is another key transformation for this compound. mdpi.comorganic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. mdpi.comresearchgate.net It provides a direct route to 2-alkynyl-1H-pyrrolo[3,2-b]pyridine derivatives, which are versatile intermediates for further synthetic manipulations. beilstein-journals.org
The reaction conditions for Sonogashira couplings can be mild, often proceeding at room temperature. researchgate.net The choice of palladium catalyst, copper source, and amine base can influence the reaction's efficiency. mdpi.com This methodology has been widely applied in the synthesis of various heterocyclic compounds and complex natural products. researchgate.net
Table 2: Representative Sonogashira Coupling Reaction
| Substrate | Alkyne | Catalyst System | Product |
| This compound | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst | 2-Alkynyl-1H-pyrrolo[3,2-b]pyridine |
The Heck reaction is a palladium-catalyzed method for C-C bond formation between an unsaturated halide and an alkene. organic-chemistry.org This reaction offers a means to introduce vinyl groups at the C-2 position of the this compound scaffold. The reaction typically requires a palladium catalyst, a base, and often a phosphine (B1218219) ligand. organic-chemistry.orgeiu.edu The Heck reaction is known for its high trans selectivity. organic-chemistry.org
While specific examples for this compound are not detailed in the provided context, the general applicability of the Heck reaction to aryl iodides suggests its utility for this substrate. researchgate.netacs.org The reaction would proceed via oxidative addition of the C-I bond to the palladium(0) catalyst, followed by alkene insertion and β-hydride elimination to afford the 2-vinyl-1H-pyrrolo[3,2-b]pyridine product. organic-chemistry.org
The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organic halide with an organostannane. wikipedia.orgorganic-chemistry.org This reaction is highly versatile due to the stability and low reactivity of organotin compounds towards many functional groups. For this compound, the Stille reaction provides an effective method to introduce a wide variety of organic groups (R) by reacting it with an organostannane of the formula R-Sn(Alkyl)3. wikipedia.org
The catalytic cycle of the Stille reaction involves oxidative addition of the iodo-pyrrolopyridine to a Pd(0) catalyst, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.org A significant advantage of the Stille coupling is its tolerance to a wide range of functional groups. numberanalytics.com However, a major drawback is the toxicity of the organotin reagents. organic-chemistry.org
Table 3: General Scheme of the Stille Coupling Reaction
| Electrophile | Nucleophile | Catalyst | Product |
| This compound | R-Sn(Alkyl)3 | Pd(0) complex | 2-R-1H-pyrrolo[3,2-b]pyridine |
Copper-Catalyzed C-N Bond Formations Utilizing Iodo-Aryl/Heteroaryl Precursors.nih.govresearchgate.net
Copper-catalyzed C-N bond formation, often referred to as the Ullmann condensation, is a valuable tool for constructing aryl-nitrogen bonds. nih.gov This method is particularly useful for coupling aryl halides with amines, amides, and N-heterocycles. In the case of this compound, copper catalysis can be employed to introduce various nitrogen-containing substituents at the C-2 position.
The reaction typically involves a copper(I) salt, such as CuI, often in the presence of a ligand like 1,10-phenanthroline (B135089) or its derivatives, and a base. nih.govresearchgate.net These conditions facilitate the coupling of the iodo-pyrrolopyridine with a wide range of nitrogen nucleophiles. The use of ligands can expand the scope and efficiency of these C-N coupling reactions. nih.gov This methodology has been successfully applied to the synthesis of various N-aryl and N-heteroaryl compounds. researchgate.netacs.org
Further Functionalization and Regioselective Transformations of this compound Scaffolds
The this compound scaffold is a versatile building block in organic synthesis, lending itself to a variety of further functionalization and regioselective transformations. The presence of the iodine atom at the 2-position, along with the inherent reactivity of the pyrrolopyridine core, allows for the strategic introduction of diverse chemical moieties.
Regioselective Chalcogenation Reactions Catalyzed by Iodine
Recent research has demonstrated the utility of molecular iodine as a catalyst for the regioselective C-3 chalcogenation of 7-azaindoles (1H-pyrrolo[2,3-b]pyridine), a related isomer of 1H-pyrrolo[3,2-b]pyridine. acs.org While direct studies on this compound are less common, the principles of iodine-catalyzed chalcogenation are broadly applicable to such electron-rich heterocyclic systems. These reactions typically proceed via an electrophilic substitution mechanism, where molecular iodine activates the chalcogen source. acs.orgresearchgate.net
In a typical reaction, the pyrrolopyridine substrate would be treated with a diaryl disulfide or a similar chalcogen source in the presence of a catalytic amount of iodine. The reaction often requires an oxidizing agent, such as dimethyl sulfoxide (B87167) (DMSO), which also serves as the solvent, to facilitate the regeneration of the active iodine species. nih.gov This method provides a metal-free approach to introduce sulfur or selenium atoms at specific positions on the heterocyclic core. The regioselectivity is governed by the electronic properties of the pyrrolopyridine ring, with the electron-rich pyrrole (B145914) ring favoring electrophilic attack.
For instance, the C-3 position of 7-azaindoles has been successfully sulfenylated with various thiols, including aryl and heteroaryl thiols, in moderate to excellent yields. acs.org This suggests that similar regioselectivity could be anticipated with the 1H-pyrrolo[3,2-b]pyridine scaffold, although the directing effect of the iodo group at the 2-position would need to be considered.
Table 1: Examples of Iodine-Catalyzed C-3 Sulfenylation of Functionalized 7-Azaindoles acs.org
| Entry | 7-Azaindole (B17877) Substrate | Thiol | Product | Yield (%) |
| 1 | C-2 methyl-substituted | Pyridine-2-thiol | 3n | 90 |
| 2 | 4-Chloro-substituted | Various aryl and heteroaryl thiols | 3o–y | 62–95 |
| 3 | 4-Bromo-substituted | Various aryl and heteroaryl thiols | 3o–y | 62–95 |
| 4 | 4-Cyano-substituted | Various aryl and heteroaryl thiols | 3o–y | 62–95 |
| 5 | 4-Morpholino-substituted | Various aryl and heteroaryl thiols | 3o–y | 62–95 |
N-Arylation Reactions Involving Iodo-Pyrrolopyridine Intermediates
The nitrogen atom of the pyrrole ring in iodo-pyrrolopyridine intermediates is a key site for functionalization, particularly through N-arylation reactions. These reactions are crucial for creating molecular diversity and are often key steps in the synthesis of biologically active compounds. acs.org Copper-catalyzed and palladium-catalyzed cross-coupling reactions are the most common methods for achieving N-arylation of such heterocyclic systems. acs.orgacs.org
In a typical copper-catalyzed N-arylation, often referred to as the Ullmann condensation, an aryl halide (iodide or bromide) is coupled with the NH group of the pyrrolopyridine in the presence of a copper catalyst, a ligand (such as a diamine), and a base. acs.org These conditions are generally tolerant of a wide range of functional groups on both the aryl halide and the heterocycle. acs.org
Palladium-catalyzed N-arylation, or Buchwald-Hartwig amination, offers another powerful tool. This method often exhibits high functional group tolerance and can be performed under milder conditions than traditional copper-catalyzed reactions. mdpi.comnih.gov The choice of ligand is critical for the success of these transformations, with bulky, electron-rich phosphine ligands often being employed.
For example, in the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines, a related scaffold, the N-arylation of a pyrrole intermediate was a key step. mdpi.comnih.gov The reaction of a 4-chloro-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine with various amines was explored, highlighting the challenges and successes of C-N bond formation in this class of compounds. mdpi.com
| Starting Material | Arylating Agent | Product | Reaction Type |
| 4-chloro-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine | N-benzyl-N-methylamine | N-Benzyl-2-(4-methoxyphenyl)-N-methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]-pyridin-4-amine | Buchwald-Hartwig amination |
| 1H-pyrrolo[2,3-b]pyridine | Iodobenzene | 1-Phenyl-1H-pyrrolo[2,3-b]pyridine | Copper-catalyzed N-arylation |
Strategies for Diversity-Oriented Synthesis via Iodinated Positions
The iodinated position on the this compound scaffold is a prime handle for diversity-oriented synthesis (DOS). acs.orgscispace.com DOS aims to generate libraries of structurally diverse small molecules, which is a powerful strategy in drug discovery and chemical biology. scispace.com The carbon-iodine bond is readily transformed through various cross-coupling reactions, allowing for the introduction of a wide array of substituents.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck reactions, are particularly well-suited for this purpose. These reactions allow for the formation of new carbon-carbon bonds, enabling the attachment of aryl, alkynyl, and vinyl groups, respectively. For instance, the Suzuki-Miyaura coupling of an iodinated pyrrolopyridine with a boronic acid can introduce a variety of aryl or heteroaryl groups. mdpi.comnih.gov
A study on the synthesis of 3-iodo-1H-pyrrolo[3',2':4,5]imidazo[1,2-a]pyridines highlighted the utility of the iodinated position for further diversification. acs.org Subsequent palladium-catalyzed reactions were successfully performed on these iodinated derivatives, demonstrating the modularity of this approach for creating a library of compounds with diverse substituents at this position. acs.org
The strategic application of these cross-coupling reactions to the this compound scaffold allows for the systematic exploration of the chemical space around this privileged heterocyclic core, leading to the discovery of new compounds with potentially interesting biological activities.
| Reaction Type | Reactants | Catalyst System | Product Type |
| Suzuki-Miyaura Coupling | This compound, Arylboronic acid | Pd catalyst (e.g., Pd(PPh3)4), Base | 2-Aryl-1H-pyrrolo[3,2-b]pyridine |
| Sonogashira Coupling | This compound, Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | 2-Alkynyl-1H-pyrrolo[3,2-b]pyridine |
| Heck Coupling | This compound, Alkene | Pd catalyst, Base | 2-Vinyl-1H-pyrrolo[3,2-b]pyridine |
Mechanistic and Theoretical Investigations of 2 Iodo 1h Pyrrolo 3,2 B Pyridine and Analogues
Computational Studies on Reactivity and Structural Properties
Computational chemistry provides powerful tools to investigate the intrinsic properties of molecules like 2-iodo-1H-pyrrolo[3,2-b]pyridine. Through methods such as Density Functional Theory (DFT), it is possible to model molecular structure, electron distribution, and energy landscapes of reactions, offering insights that complement experimental findings.
The distribution of electron density within a molecule is a key determinant of its reactivity. In the 1H-pyrrolo[3,2-b]pyridine (also known as 4-azaindole) scaffold, the fusion of an electron-rich pyrrole (B145914) ring with an electron-deficient pyridine (B92270) ring creates a unique electronic profile. The nitrogen atom in the pyridine ring acts as an electron-withdrawing group, influencing the charge distribution across the bicyclic system.
Computational analyses of the parent 1H-pyrrolo[3,2-b]pyridine indicate that the C3 position of the pyrrole ring possesses the highest electron density, making it the most nucleophilic center and thus prone to electrophilic attack. youtube.com The introduction of an iodine atom at the C2 position, as in this compound, further modulates this electronic landscape. Iodine is a large, polarizable halogen that can exhibit both electron-withdrawing inductive effects and weak electron-donating resonance effects. Quantum mechanical calculations on analogous iodo-substituted pyrazole (B372694) systems have shown that the iodine atom can carry a partial positive charge, creating an electrophilic site that can participate in halogen bonding. colab.ws
The acidity of the N-H proton in the pyrrole ring, quantified by its pKa value, is also a critical parameter influencing reactivity, particularly in deprotonation-functionalization reactions. For the isomeric 7-azaindole (B17877) (1H-pyrrolo[2,3-b]pyridine), the pKa has been reported to be around 4.59, indicating it is a stronger acid than indole (B1671886). researchgate.net This increased acidity is attributed to the electron-withdrawing nature of the pyridine nitrogen. For the 4-azaindole (B1209526) (1H-pyrrolo[3,2-b]pyridine) series, the basicity, and thus the pKa of the conjugate acid, is influenced by the position of the nitrogen atom. Calculated pKa values for various azaindoles show that 4-azaindole has a pKa of 4.85. nih.gov The introduction of substituents can further alter these values; for instance, a carboxylic acid group at the 7-position of 1H-pyrrolo[3,2-b]pyridine results in a predicted pKa of around 3.5 for that group.
Table 1: Calculated pKa Values for Azaindole Scaffolds
| Compound | Calculated pKa |
|---|---|
| 4-Azaindole | 4.85 nih.gov |
| 5-Azaindole | 8.42 nih.gov |
| 6-Azaindole | 5.61 nih.gov |
| 7-Azaindole | 3.67 nih.gov |
This interactive table allows for the comparison of calculated pKa values across different azaindole isomers.
Quantum chemical calculations are instrumental in understanding reaction mechanisms by mapping the potential energy surface and identifying transition states. A key concept in this analysis is the Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energies and coefficients of these orbitals are crucial for predicting the regioselectivity of chemical reactions. youtube.commasterorganicchemistry.com
For electrophilic aromatic substitution, the reaction is typically favored at the atom with the largest coefficient in the HOMO. In the case of 1H-pyrrolo[3,2-b]pyridine and its analogues, the HOMO is generally localized on the pyrrole ring, consistent with this ring being the preferred site for electrophilic attack. youtube.com For nucleophilic reactions, the LUMO is the key orbital, with the reaction favoring attack at the atom with the largest LUMO coefficient.
DFT calculations on related pyrrolopyridine systems provide insights into their electronic properties. For example, in a study of benzothiadiazole-based molecules containing a 1H-pyrrolo[2,3-b]pyridine unit, the HOMO and LUMO energy levels were determined to be -5.10 eV and -3.19 eV, respectively. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability and chemical reactivity; a large gap implies high stability. wikipedia.org For 4-chloro-1H-pyrrolo[2,3-b]pyridine, a large HOMO-LUMO gap of 3.59 eV was calculated, suggesting high kinetic stability. The introduction of an iodine atom at the C2 position of 1H-pyrrolo[3,2-b]pyridine would be expected to influence the HOMO and LUMO energies, potentially narrowing the gap and increasing reactivity.
Table 2: Calculated HOMO/LUMO Energies for Related Pyrrolopyridine Derivatives
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| PPy-BT2T-PPy | -5.10 | -3.19 | 1.91 |
| 4-chloro-1H-pyrrolo[2,3-b]pyridine | - | - | 3.59 |
This interactive table presents calculated frontier molecular orbital energies for representative pyrrolopyridine-containing molecules.
Density Functional Theory (DFT) is a widely used computational method for predicting various molecular properties, including acidity (pKa values). bldpharm.com By calculating the Gibbs free energy change associated with the deprotonation of a molecule in a solvent, it is possible to obtain theoretical pKa values that often correlate well with experimental data.
This approach has been applied to various heterocyclic compounds. For instance, DFT calculations have been used to determine the acidity constants of azo dyes derived from 4-(phenyldiazenyl)benzene-1,3-diol, showing good agreement with experimental values. bldpharm.com In the context of azaindoles, DFT calculations have been employed to rationalize the reactivity differences among isomers based on their calculated pKa values. nih.gov The acidity of the N-H proton of the pyrrole ring in this compound is a key factor in its reactivity, particularly in metal-catalyzed cross-coupling reactions that often require a deprotonation step. The electron-withdrawing nature of the iodine atom at the C2 position is expected to increase the acidity of the N-H proton compared to the unsubstituted 1H-pyrrolo[3,2-b]pyridine.
Understanding Regioselectivity and Site Specificity in Electrophilic and Nucleophilic Substitutions
The pyrrolopyridine scaffold contains two fused aromatic rings with distinct electronic characteristics, leading to complex regioselectivity in substitution reactions. The pyrrole ring is generally more susceptible to electrophilic attack, while the pyridine ring is more prone to nucleophilic substitution. youtube.com
In electrophilic aromatic substitution reactions of 1H-pyrrolo[2,3-b]pyridine (7-azaindole), substitution occurs predominantly at the C3 position of the pyrrole ring. rsc.org This is consistent with this position having the highest electron density and the largest HOMO coefficient. youtube.com Iodination of 7-azaindole derivatives, for example, typically proceeds at the C3 position. rsc.org For 1H-pyrrolo[3,2-b]pyridine, a similar preference for electrophilic attack at the C3 position is expected due to the inherent reactivity of the pyrrole ring.
Nucleophilic aromatic substitution (SNAr) on the pyrrolopyridine ring system generally requires the presence of a good leaving group (such as a halogen) and often activating electron-withdrawing groups on the ring. evitachem.com The pyridine part of the molecule is more susceptible to nucleophilic attack than the pyrrole ring. In studies on 4-chloro-1H-pyrrolo[2,3-b]pyridines, nucleophilic displacement of the chloro group has been observed. tugraz.at The introduction of an iodine atom at the C2 position of 1H-pyrrolo[3,2-b]pyridine provides a handle for nucleophilic substitution reactions, allowing for the introduction of various functional groups at this position through, for example, palladium-catalyzed cross-coupling reactions. The regioselectivity of these reactions is a subject of ongoing research and is influenced by the specific reaction conditions and the nature of the nucleophile. tugraz.at
Advanced Characterization and Structural Elucidation of Iodo Pyrrolopyridine Derivatives
Spectroscopic Analysis for Confirmation of Chemical Structure
Spectroscopic techniques are the cornerstone for identifying the structure of newly synthesized molecules. By analyzing the interaction of the compound with electromagnetic radiation, detailed information about its connectivity and functional groups can be obtained.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For pyrrolopyridine derivatives, both ¹H and ¹³C NMR are used to confirm the arrangement of atoms within the bicyclic system. google.comrsc.org
In a typical ¹H NMR spectrum of a pyrrolo[3,2-b]pyridine derivative, distinct signals would be expected for the protons on both the pyrrole (B145914) and pyridine (B92270) rings. The chemical shifts (δ) and coupling constants (J) of these protons provide definitive information about their relative positions. For instance, the protons on the pyridine ring would appear in the aromatic region, with their specific shifts influenced by the position of the nitrogen atom and the iodine substituent. The NH proton of the pyrrole ring typically appears as a broad singlet at a downfield chemical shift.
Table 1: Representative NMR Data for Pyrrolopyridine Scaffolds This table illustrates the type of data obtained from NMR analysis for related compounds, as specific data for 2-iodo-1H-pyrrolo[3,2-b]pyridine is not available.
| Nucleus | Compound Type | Representative Chemical Shifts (ppm) |
|---|---|---|
| ¹H | 4-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine | 8.12 (d), 7.25 (d), 7.22 (d), 6.49 (d), 3.89 (s) rsc.org |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds. google.com
Key expected absorptions would include:
N-H Stretch: A characteristic peak for the pyrrole N-H bond, typically appearing in the region of 3200-3500 cm⁻¹.
C-H Aromatic Stretch: Absorptions above 3000 cm⁻¹ corresponding to the C-H bonds of the aromatic rings.
C=C and C=N Aromatic Ring Stretches: A series of sharp peaks in the 1400-1650 cm⁻¹ region, which are characteristic of the pyrrolopyridine ring system.
C-I Stretch: A vibration at lower wavenumbers, typically in the fingerprint region below 600 cm⁻¹, indicating the presence of the carbon-iodine bond.
The collective pattern of these absorptions provides a unique "fingerprint" for the molecule, aiding in its identification. google.com
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural fragments of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular formula by measuring the mass-to-charge ratio (m/z) of the molecular ion [M]⁺ with high precision. google.comrsc.org
The molecular weight of C₇H₅IN₂ is 244.03 g/mol . The mass spectrum would show a prominent molecular ion peak at this m/z value. The isotopic pattern of this peak would be characteristic of a molecule containing one iodine atom. Furthermore, the fragmentation pattern, which results from the breakdown of the molecular ion in the mass spectrometer, can offer additional structural proof. Common fragmentation pathways for such heterocyclic systems may involve the loss of the iodine atom or cleavage of the ring system, providing valuable data for structural confirmation.
Elemental Analysis for Empirical Formula Determination
Elemental analysis is a fundamental technique used to determine the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in a pure sample. The experimentally determined percentages are then compared with the calculated theoretical values for the proposed empirical formula. For this compound (C₇H₅IN₂), a successful elemental analysis would yield percentages that closely match the calculated values, thereby confirming the empirical formula and indicating the purity of the sample. google.com
Table 2: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight | % Composition |
|---|---|---|---|
| Carbon | C | 12.01 | 34.45% |
| Hydrogen | H | 1.01 | 2.07% |
| Iodine | I | 126.90 | 52.00% |
X-ray Crystallography for Precise Three-Dimensional Molecular Architecture and Packing
When a suitable single crystal of the compound can be grown, X-ray crystallography provides the most definitive and unambiguous structural evidence. This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, yielding exact bond lengths, bond angles, and intermolecular interactions.
For a related compound, 5-bromo-1H-pyrrolo[2,3-b]pyridine, X-ray diffraction analysis revealed that the fused pyridine and pyrrole rings form an essentially planar azaindole skeleton. researchgate.net In the crystal structure, molecules were shown to form centrosymmetric dimers through N—H···N hydrogen bonds. researchgate.net A similar analysis for this compound would confirm the planarity of the ring system and reveal how the molecules pack in the solid state, influenced by potential hydrogen bonding involving the pyrrole N-H and the pyridine nitrogen, as well as possible halogen bonding involving the iodine atom. This level of detail is invaluable for understanding the compound's physical properties and its potential interactions with biological targets.
Synthetic Applications and Broader Research Impact of 2 Iodo 1h Pyrrolo 3,2 B Pyridine Scaffolds
Role as Versatile Synthetic Intermediates in Complex Organic Synthesis
The true synthetic power of 2-iodo-1H-pyrrolo[3,2-b]pyridine lies in the reactivity of its carbon-iodine bond. This feature makes it an exceptional intermediate for palladium-catalyzed cross-coupling reactions, which are fundamental tools for constructing carbon-carbon and carbon-heteroatom bonds. The iodo-substituent is an excellent leaving group, facilitating reactions like the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.
Research has demonstrated that the oxidative addition of palladium catalysts preferentially occurs at the C-2 iodo position over other halogenated sites, such as a C-4 chloro substituent. nih.govbohrium.com This chemoselectivity is crucial for sequential, site-specific modifications. For instance, a highly efficient synthetic route towards 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines (an isomeric scaffold) relies on a chemoselective Suzuki–Miyaura cross-coupling at the C-2 position of a 2-iodo-4-chloropyrrolopyridine intermediate, followed by a subsequent Buchwald–Hartwig amination at the C-4 position. nih.govbohrium.com This strategic approach highlights the compound's role in the controlled, step-wise assembly of complex molecules.
Furthermore, the iodinated derivatives of the pyrrolo[3,2-b]pyridine scaffold have been successfully employed in various subsequent palladium-catalyzed reactions, underscoring their versatility. acs.org The ability to precisely introduce aryl, alkyl, and amino groups at the 2-position is a cornerstone of its utility in diversity-oriented synthesis.
Table 1: Examples of Cross-Coupling Reactions Utilizing Iodinated Pyrrolopyridine Scaffolds
| Reaction Type | Substrate Example | Key Reagents/Catalyst | Product Type | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | 4-chloro-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine | Phenylboronic acid, Pd₂(dba)₃, K₂CO₃ | 2-Aryl-pyrrolopyridine | nih.gov |
| Sonogashira | 4-Amino-2-bromo-5-iodopyridine (precursor to pyrrolo[3,2-c]pyridine) | Terminal alkyne, PdCl₂(PPh₃)₂, CuI | 2-Alkynyl-pyrrolopyridine | acs.org |
| Buchwald-Hartwig | 2-iodo-4-chloropyrrolopyridine intermediate | Secondary amine, Palladium catalyst | 4-Amino-pyrrolopyridine | nih.govbohrium.com |
| Intramolecular C-N Coupling | 3-Iodo-pyrroloaniline (precursor to pyrrolo[3,2-b]indole) | CuI, N,N'-dimethylethylenediamine, K₂CO₃ | Pyrrolo[3,2-b]indole | researchgate.net |
Strategic Scaffolds for Constructing Diverse Heterocyclic Molecular Architectures
The this compound scaffold is not merely a precursor for simple substitutions; it is a strategic platform for building elaborate, polycyclic heterocyclic systems. The initial functionalization at the C-2 position serves as an entry point for subsequent cyclization reactions, leading to novel ring-fused architectures.
One powerful strategy involves a multicomponent reaction (MCR) followed by an iodine-promoted electrophilic cyclization. This metal-free process allows for the efficient synthesis of complex cores like 3-iodo-1H-pyrrolo[3′,2′:4,5]imidazo[1,2-a]pyridines. acs.org The modularity of this method enables the introduction of diverse substituents at multiple positions on the final scaffold by simply varying the initial starting materials. acs.org
Another approach utilizes free-radical cyclization. Researchers have shown that iodo-substituted pyrrolylpyridinium salts are more reactive towards cyclization than their bromo-analogues, allowing for selective intramolecular arylations. beilstein-journals.orgnih.gov This controlled reactivity has been harnessed to synthesize new polycyclic skeletons, such as pyrido[2,1-a]pyrrolo[3,4-c]isoquinolines and 1H-dibenzo[b,g]pyrido[2,1,6-de]pyrrolo[2,3,4-ij]quinolizin-14-ium bromide. beilstein-journals.orgnih.gov These complex, multi-ring systems are of interest for their unique electronic and photophysical properties. The development of these synthetic methodologies provides access to previously unexplored chemical space, enabling the creation of ladder-type heteroacenes and other complex polycyclic aromatic compounds. acs.org
Applications in the Development of Advanced Functional Materials with Tunable Properties
The pyrrolo[3,2-b]pyridine core and its derivatives are emerging as promising candidates for advanced functional materials, particularly in the field of organic electronics. The fused aromatic ring system provides a stable, π-conjugated backbone that can facilitate charge transport, a critical property for organic semiconductors. acs.org
Although research into the specific material applications of this compound is still developing, studies on closely related pyrrolopyrrole and pyrrolopyridine isomers establish a strong precedent for its potential. researchgate.net For example, 1,2,4,5-tetraarylpyrrolo[3,2-b]pyrroles exhibit strong fluorescence, significant Stokes shifts, and solid-state emission, making them valuable as environment-sensitive probes and potential components in optoelectronic devices. acs.org The synthetic versatility of these scaffolds allows for the fine-tuning of their photophysical properties, such as shifting emission wavelengths, by extending the π-conjugation. acs.org
The development of polycyclic heteroaromatic molecules derived from pyrrole (B145914) and pyridine (B92270) rings is highly desirable for materials science, with potential applications in post-silicon electronics like organic field-effect transistors (OFETs). beilstein-journals.orgnih.gov The ability to synthesize new heterocyclic skeletons, such as the 24π-electron hexacyclic phenalenoid system, opens the door to materials with novel electronic structures. beilstein-journals.org While the pyrrolo[2,3-b]pyridine isomer has been more extensively studied in this context, the fundamental electronic properties of the fused pyrrole-pyridine system suggest that the [3,2-b] isomer holds similar promise for creating materials with tunable optoelectronic characteristics. acs.org
Strategic Intermediates in the Synthesis of Diverse Biologically Relevant Heterocyclic Compounds
The primary and most extensively researched application of the this compound scaffold is as a key intermediate in the synthesis of biologically active compounds. Pyrrolopyridines, as a class, are considered "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide range of biological targets. ajol.info They are often used as bioisosteres of indoles, a core structure in many natural products and pharmaceuticals. chemenu.com
The pyrrolo[3,2-b]pyridine framework is central to the development of potent kinase inhibitors, a major class of cancer therapeutics. google.com For example, derivatives of the isomeric 1H-pyrrolo[2,3-b]pyridine scaffold have been designed as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are implicated in the growth and survival of various tumors. rsc.org Similarly, the scaffold is used to develop inhibitors for other critical targets like the colony-stimulating factor 1 receptor (CSF1R) and monopolar spindle 1 (MPS1) kinase. nih.govbohrium.comacs.org
The synthetic utility of the 2-iodo derivative is paramount in these efforts. It enables medicinal chemists to perform structure-activity relationship (SAR) studies by systematically introducing a variety of substituents at the C-2 position via cross-coupling reactions. This process is essential for optimizing the potency, selectivity, and pharmacokinetic properties of drug candidates. nih.govbohrium.com Patents and research articles frequently describe the coupling of the iodinated pyrrolopyridine core with various boronic acids and other reagents to generate libraries of compounds for biological screening. google.com
Table 2: Biologically Relevant Compounds Derived from Pyrrolopyridine Scaffolds
| Compound Class/Target | Scaffold Isomer | Synthetic Role of Iodo-Intermediate | Biological Significance | Reference |
|---|---|---|---|---|
| FGFR Inhibitors | 1H-Pyrrolo[2,3-b]pyridine | Key intermediate for building the final inhibitor structure. | Treatment of cancers driven by abnormal FGFR signaling. | rsc.org |
| CSF1R Inhibitors | 1H-Pyrrolo[2,3-b]pyridine | Enables chemoselective Suzuki coupling to introduce aryl groups. | Investigated for cancer therapy. | nih.govbohrium.com |
| Anaplastic Lymphoma Kinase (ALK) Inhibitors | 1H-Pyrrolo[2,3-b]pyridine | Used in coupling reactions to build complex 3-(pyrazolyl) derivatives. | Treatment of specific types of lymphoma and other cancers. | google.com |
| MPS1 Kinase Inhibitors | 1H-Pyrrolo[3,2-c]pyridine | Serves as a handle for palladium-mediated substitutions to build the final molecule. | Potential anti-cancer agents targeting mitosis. | acs.org |
Q & A
Q. What are the common synthetic routes for preparing 2-iodo-1H-pyrrolo[3,2-b]pyridine and its derivatives?
The synthesis of this compound typically involves halogenation or cross-coupling reactions. For example:
- Iodination : Direct iodination of the pyrrolopyridine core using iodine or iodinating agents (e.g., N-iodosuccinimide) under controlled conditions.
- Functional group interconversion : Substitution of a pre-existing halogen (e.g., bromine) via Ullmann or Buchwald-Hartwig coupling .
- Multicomponent reactions : SnCl₂-catalyzed reactions to generate fused heterocycles, as seen in the synthesis of 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)quinolines .
Q. How is structure-activity relationship (SAR) analysis conducted for pyrrolopyridine derivatives in drug discovery?
SAR studies focus on modifying substituents at key positions (e.g., 3-, 5-, or 7-positions) to optimize biological activity. For example:
- Iodine substitution : The 2-iodo group enhances electrophilicity, facilitating cross-coupling reactions for further derivatization .
- Core modifications : Replacing the pyrrolopyridine core with related scaffolds (e.g., indole or pyrazolo[3,4-b]pyridine) to assess target selectivity .
- Biological assays : In vitro testing against targets like tyrosine kinases or CDK1, followed by in vivo efficacy studies in xenograft models .
Q. What analytical techniques are used to characterize this compound?
- NMR spectroscopy : ¹H/¹³C NMR to confirm regiochemistry and purity.
- High-resolution mass spectrometry (HRMS) : Validates molecular weight and isotopic patterns, as demonstrated for iodinated ribofuranosyl derivatives .
- X-ray crystallography : Resolves structural ambiguities, particularly for cycloadducts or fused heterocycles .
Advanced Research Questions
Q. How can researchers optimize pharmacokinetic (PK) properties of pyrrolopyridine-based inhibitors?
Key strategies include:
- Brain penetration : Introducing lipophilic groups (e.g., trifluoromethyl) to enhance blood-brain barrier permeability for CNS targets .
- Reducing off-target effects : Minimizing cytochrome P450 inhibition by replacing metabolically labile substituents (e.g., methyl groups) .
- hERG channel liability : Computational modeling to predict and mitigate hERG binding, a common cause of cardiotoxicity .
Q. What methodologies are employed to resolve contradictions in biological activity data across studies?
- Target profiling : Broad kinase panels or proteome-wide screens to identify off-target interactions that may explain divergent results .
- Mechanistic studies : Apoptosis assays (e.g., caspase-3 activation) or phosphoproteomics to validate hypothesized pathways, as done for survivin downregulation in mesothelioma models .
- Species-specific effects : Comparative studies in human vs. rodent cell lines to assess translational relevance .
Q. How can in vivo efficacy of 2-iodo-pyrrolopyridine derivatives be evaluated in disease models?
- Xenograft models : Intraperitoneal administration of derivatives (e.g., 1f, 3f) in murine mesothelioma models to measure tumor volume inhibition (58–75% efficacy) .
- Pharmacodynamic markers : Monitoring Thr³⁴-phosphorylated survivin levels as a biomarker of apoptotic response .
- Combination therapy : Synergy testing with chemotherapeutics (e.g., paclitaxel) to enhance cytotoxic effects .
Q. What strategies are used to design selective kinase inhibitors based on the pyrrolopyridine scaffold?
- Structure-based design : Leveraging X-ray co-crystal structures to optimize interactions with kinase ATP-binding pockets (e.g., MPS1 inhibitors) .
- Scaffold hopping : Transitioning to related cores (e.g., pyrrolo[3,2-c]pyridine) to improve selectivity over off-target kinases like FGFR or CDK4/6 .
- Allosteric modulation : Introducing bulky substituents to stabilize inactive kinase conformations, as seen in GluN2B negative allosteric modulators .
Q. How are computational tools integrated into the development of pyrrolopyridine derivatives?
- Molecular docking : Predicting binding poses with targets like MPS1 or survivin .
- ADMET prediction : Using tools like SwissADME to forecast solubility, metabolic stability, and toxicity .
- QSAR modeling : Correlating substituent electronic properties (e.g., Hammett constants) with biological activity .
Q. What challenges arise in scaling up pyrrolopyridine synthesis, and how are they addressed?
- Regioselectivity : Ensuring iodination occurs exclusively at the 2-position using directing groups or protecting strategies .
- Purification : Chromatographic separation of regioisomers or diastereomers, particularly for racemic tricyclic derivatives .
- Atom economy : Optimizing multicomponent reactions (e.g., SnCl₂-catalyzed protocols) to minimize waste .
Q. How can pyrrolopyridine derivatives be repurposed for emerging therapeutic areas?
- Antiparasitic agents : Testing tricyclic derivatives (e.g., furo[3,2-b]pyridines) against Haemonchus contortus in veterinary models .
- Imaging agents : Radiolabeling iodine-containing derivatives (e.g., with ¹²⁴I) for positron emission tomography (PET) in neurological disorders .
- Antiviral candidates : Screening libraries against viral proteases or polymerases using high-throughput assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
